molecular formula C8H11ClN2O2 B3235770 Methyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride CAS No. 1354949-64-6

Methyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride

Cat. No.: B3235770
CAS No.: 1354949-64-6
M. Wt: 202.64 g/mol
InChI Key: PCPOXRZFRXSGDS-UHFFFAOYSA-N
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Description

“Methyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride” is a chemical compound with the molecular formula C8H11ClN2O2 . It is a type of pyridinium salt, which are quite familiar structures in many natural products and bioactive pharmaceuticals .


Synthesis Analysis

The synthesis of pyridinium salts like “this compound” has been a topic of research for centuries . One method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . This affords 2-substituted pyridines in good yields .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H11ClN2O2 . This indicates that the compound contains 8 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

Pyridinium salts, including “this compound”, have been found to exhibit a wide range of reactivity . For instance, they can undergo a Diels–Alder reaction, which is a type of cycloaddition reaction .

Future Directions

The future directions for research on “Methyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride” and similar compounds could involve further exploration of their synthesis methods, reactivity, and potential applications in various fields such as materials science and gene delivery . Additionally, more studies could be conducted to better understand their physical and chemical properties, safety and hazards, and mechanisms of action.

Properties

IUPAC Name

methyl 2-amino-2-pyridin-2-ylacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-12-8(11)7(9)6-4-2-3-5-10-6;/h2-5,7H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPOXRZFRXSGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30712427
Record name Methyl amino(pyridin-2-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30712427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354949-64-6
Record name Methyl amino(pyridin-2-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30712427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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